Pyridin-3-yl dimethylcarbamate
Overview
Description
Mechanism of Action
Target of Action
The primary target of Pyridin-3-yl dimethylcarbamate is the enzyme obtusifoliol 14α-methyl demethylase P450 . This enzyme plays a crucial role in the conversion of obtusifoliol to phytosterols in plants .
Mode of Action
This compound acts as an inhibitor of the enzyme obtusifoliol 14α-methyl demethylase P450 . By inhibiting this enzyme, the compound disrupts the normal conversion of obtusifoliol to phytosterols, which are essential components of plant cell membranes .
Biochemical Pathways
The inhibition of obtusifoliol 14α-methyl demethylase P450 by this compound affects the biosynthesis of phytosterols . Phytosterols are crucial for maintaining the integrity and fluidity of plant cell membranes. Therefore, the inhibition of their production can lead to detrimental effects on plant growth and development .
Result of Action
The inhibition of obtusifoliol 14α-methyl demethylase P450 by this compound leads to a deficiency in phytosterols . This deficiency can disrupt the integrity and fluidity of plant cell membranes, leading to detrimental effects on plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-3-yl dimethylcarbamate can be synthesized through the condensation of 3-hydroxypyridine and dimethylcarbamoyl chloride in the presence of potassium hydroxide . The reaction typically involves the following steps:
- Dissolve 3-hydroxypyridine in a suitable solvent such as dichloromethane.
- Add dimethylcarbamoyl chloride to the solution.
- Introduce potassium hydroxide to the mixture to facilitate the condensation reaction.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as pyridin-3-yl methylamine.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Pyridin-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a reference standard in pharmaceutical research and quality control.
Industry: this compound is used in the development of agrochemicals, particularly herbicides.
Comparison with Similar Compounds
Pyridostigmine: A related compound used as a pharmaceutical agent.
Neostigmine: Another similar compound with medicinal applications.
Carbaryl: A carbamate insecticide with structural similarities.
Uniqueness: Pyridin-3-yl dimethylcarbamate is unique due to its specific inhibition of cytochrome-P450 enzymes, making it a valuable compound in both pharmaceutical and agrochemical research. Its structural features allow for selective interactions with target enzymes, distinguishing it from other carbamates.
Properties
IUPAC Name |
pyridin-3-yl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELUFSMNDBCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199535 | |
Record name | Norpyridostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-32-9 | |
Record name | Norpyridostigmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51581-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norpyridostigmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51581-32-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norpyridostigmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-pyridyl dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORPYRIDOSTIGMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49I1A7125L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pyridin-3-yl dimethylcarbamate in pharmaceutical analysis?
A1: this compound, also known as Impurity A (IMP A), is a significant compound in the pharmaceutical analysis of Pyridostigmine Bromide (PR). [] It's identified as a related substance to PR, meaning it's present in the drug substance or finished product, potentially impacting its quality, safety, and efficacy. Specifically, IMP A is considered a major inactive metabolite of PR and is also known to be its alkaline-induced degradation product. [] This makes its detection and quantification crucial for ensuring the quality and stability of PR formulations.
Q2: How is this compound analyzed alongside Pyridostigmine Bromide and its other impurities?
A2: A green, accurate, and specific high-performance thin-layer chromatographic (HPTLC) method has been developed to simultaneously quantify PR, IMP A, and another related substance, Impurity B (3-hydroxy-N-methylpyridinium bromide). [] This method utilizes silica gel HPTLC F254 plates as a stationary phase and an environmentally friendly mixture of acetone:acetic acid (80:20, v/v) as the developing system. [] The separated bands are then scanned at 260 nm for quantification. [] This method is compliant with International Conference on Harmonization (ICH) guidelines and allows for the efficient analysis of PR and its related substances in pure form, tablets, and even spiked human plasma. []
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